![molecular formula C13H12ClFN2O B2500138 ({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine CAS No. 1487852-39-0](/img/structure/B2500138.png)
({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and methodologies that could be relevant to the analysis of similar chemical entities. For instance, the use of fluorinated reagents for the analysis of amines and the synthesis of novel amine derivatives with potential anticancer properties are topics covered in the papers .
Synthesis Analysis
The synthesis of related compounds involves the use of chiral resolution reagents and cyclization techniques to obtain the desired products. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is synthesized from enantiopure phenylglycidol and used to analyze scalemic mixtures of amines . Similarly, novel amine derivatives of pyridine with anticancer activity are synthesized using a linear strategy involving chloroacetyl chloride and phosphoryl oxychloride .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as NMR and mass spectrometry. For instance, the conformational analysis of a piperidin ring derivative is performed using NMR, and the solid-state structures of palladium complexes are determined by X-ray crystallography .
Chemical Reactions Analysis
The papers describe the reactivity of certain compounds with primary and secondary amines, leading to the formation of diastereomeric products . Additionally, the reactivity of palladium complexes in alkene hydrocarboxylation is explored, demonstrating the potential for chemoselective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are investigated using techniques like HPLC, CE, MALDI/MS, TGA, and DSC. These analyses reveal the stability of fluorescent derivatives and the thermal properties of the compounds, including polymorphism and phase transitions . The antimicrobial and anticancer activities of oxadiazole analogues are also assessed, providing insights into their biological properties .
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms in Binge Eating
- Study: Research on orexin receptors, which are involved in feeding, arousal, stress, and drug abuse, has explored the effects of various compounds including a closely related molecule, GSK1059865, in binge eating models. These studies reveal that antagonism at orexin-1 receptors may be significant in controlling compulsive eating behavior, suggesting a potential therapeutic application for eating disorders with a compulsive component (Piccoli et al., 2012).
Anticancer Activities
- Study 1: A series of pyridin-2-amine derivatives, including those with structural similarities to the query compound, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. Some of these compounds demonstrated selective anticancer activity, particularly against non-small cell lung cancer (Ahsan & Shastri, 2015).
- Study 2: Novel amine derivatives of a related pyridine compound were synthesized and evaluated for their anticancer activity against human cancer cell lines, including HeLa, Caco-2, and HepG2. Some of these derivatives showed high cytotoxicity, indicating their potential as anticancer agents (Vinayak et al., 2017).
- Study 3: In the context of breast cancer treatment, amide derivatives of a structurally similar compound were synthesized and assessed for antiproliferative activity. These compounds exhibited promising cytotoxic activity against breast cancer cell lines, suggesting their potential in cancer therapy (Panneerselvam et al., 2022).
Synthesis and Characterization in Medicinal Chemistry
- Study: A research study involved the synthesis of aroylthioureas containing a pyridine moiety similar to the query compound. These synthesized compounds were evaluated for their potential biological activities, including fungicidal and plant growth regulatory effects (Liu Chang-chun, 2013).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. These might include wearing protective clothing and eye protection, and working in a well-ventilated area . The specific hazards associated with this compound would depend on its physical and chemical properties, and could include flammability, toxicity, or reactivity hazards .
Direcciones Futuras
The future directions for the use of this compound could be numerous, given its complex structure and the variety of reactions it could undergo . It could be used as a building block in the synthesis of other complex organic molecules, or it could be studied for its potential applications in fields such as medicinal chemistry or materials science .
Propiedades
IUPAC Name |
1-[2-(5-chloropyridin-3-yl)oxy-5-fluorophenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-16-6-9-4-11(15)2-3-13(9)18-12-5-10(14)7-17-8-12/h2-5,7-8,16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIDPGWNEJSFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

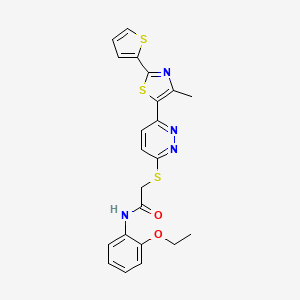
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)
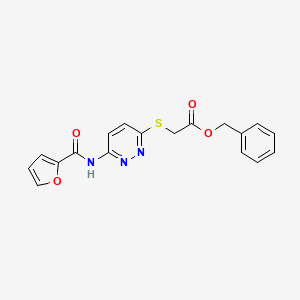
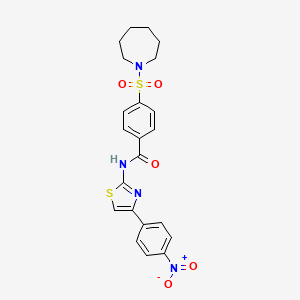
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)
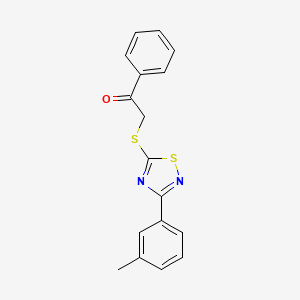
![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)
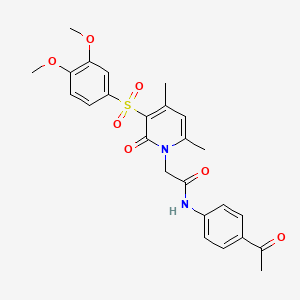
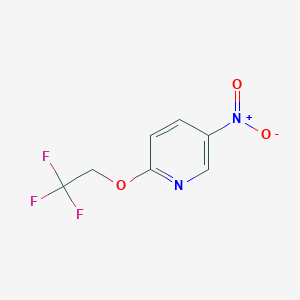
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)